N-(1H-indol-6-ylmethyl)-2-methoxyethanamine
Overview
Description
Scientific Research Applications
Melatonin in Plant Physiology
Phytomelatonin : Melatonin, a structurally similar indoleamine, has been detected in various plant species and is involved in numerous physiological processes. It acts as an antioxidant or growth promoter in plant tissues, coordinating photoperiodic responses, regulating plant reproductive physiology, defending plant cells against harsh environmental conditions, and participating in the senescent process as a free radical scavenger or up-regulator of protective enzymes. These functions underscore the diverse roles melatonin and possibly related compounds could play in botanical and agricultural research and applications (Paredes et al., 2009).
Neuropharmacology and Potential Therapeutic Applications
Psychoactive Properties and Analytical Methods : The broader family of N,N-dialkylated tryptamines, which includes compounds related to N-(1H-indol-6-ylmethyl)-2-methoxyethanamine, has been studied for its psychoactive properties. These compounds can induce altered states of consciousness, and their psychoactivity depends on the nature of substituents attached to the ethylamine side chain and the indole ring. Analytical methodologies have been developed for the detection and characterization of such compounds, highlighting their relevance in both clinical and forensic contexts (Brandt & Martins, 2010).
Antioxidant Properties in Biological Systems : Melatonin and its metabolites have been extensively studied for their antioxidant properties, providing protection against oxidative stress in various biological systems. This includes neuroprotective effects in models of neurodegenerative diseases and could suggest potential therapeutic or protective applications of structurally related compounds in reducing molecular damage caused by reactive oxygen and nitrogen species (Reiter et al., 2008).
Agricultural and Horticultural Applications
Growth and Stress Resistance in Crops : Research on melatonin's effects on commercially important crops has revealed its role in improving growth, development, and stress resistance. This suggests that structurally related compounds, such as this compound, could potentially be investigated for their utility in enhancing agricultural productivity and resilience to environmental stressors (Nawaz et al., 2016).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(1H-indol-6-ylmethyl)-2-methoxyethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-15-7-6-13-9-10-2-3-11-4-5-14-12(11)8-10/h2-5,8,13-14H,6-7,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NABHNMYWKPFGCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CC2=C(C=C1)C=CN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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